2,4,4-Trimethylpentane-1,3-diol

Description

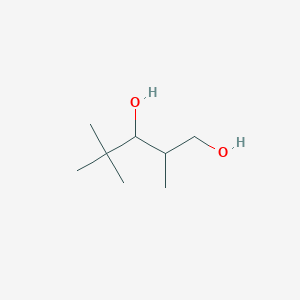

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpentane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-6(5-9)7(10)8(2,3)4/h6-7,9-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKQSAYLQSMHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2,4,4 Trimethylpentane 1,3 Diol

Conventional and Industrially Relevant Synthetic Pathways for 2,4,4-Trimethylpentane-1,3-diol

The synthesis of this compound is primarily achieved through established chemical reactions that are scalable for industrial production. These methods focus on creating the diol from corresponding ketone precursors.

Catalysis is central to the efficient synthesis of this compound. The key step of converting the diketone precursor to the diol is a reduction reaction that requires a catalyst.

A prevalent method utilizes a heterogeneous catalyst, specifically palladium on carbon (Pd/C). This catalytic hydrogenation is performed under an atmosphere of hydrogen gas, typically at elevated pressures and temperatures, to reduce the two ketone groups of 2,4,4-trimethylpentane-1,3-dione to the corresponding hydroxyl groups of the diol. Synthetic routes for similar branched diols also commonly involve the hydrogenation of diketones. vulcanchem.com

Table 1: Overview of Conventional Synthesis for this compound

| Step | Reaction Type | Precursor | Catalyst/Reagents | Product | Citation |

|---|---|---|---|---|---|

| 1 | Hydrogenation | 2,4,4-Trimethylpentane-1,3-dione | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | This compound |

Sustainable and Emerging Synthetic Routes for this compound

In line with modern chemical manufacturing, there is a growing emphasis on developing more sustainable and efficient synthetic methods.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, catalytic hydrogenation is inherently advantageous as it is an atom-economical reaction, where most of the atoms from the reactants are incorporated into the final product. Recent advancements in chemical synthesis have included the development of continuous-flow microchannel reactors for similar processes, which can enhance heat transfer, improve safety, and reduce reaction times compared to traditional batch processes. For other diol syntheses, research has focused on optimizing catalysts and reaction conditions to improve efficiency and reduce waste. researchgate.net

Functionalization and Chemical Derivatization of this compound

The two hydroxyl groups of this compound are reactive sites that allow for various chemical modifications and the synthesis of derivative compounds. The diol undergoes typical reactions such as oxidation, where the hydroxyl groups can be converted to aldehydes or ketones, and substitution, where they can be replaced by other functional groups.

A significant derivatization is the formation of esters. The diol can be reacted with carboxylic acids or their derivatives to form mono- or diesters. A notable derivative is 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate), a diester formed through the formal condensation of the diol with two molecules of 2-methylpropanoic acid. smolecule.comebi.ac.uknih.gov This type of esterification reaction typically requires an acid catalyst and may be performed under reflux to drive the reaction to completion. smolecule.com This specific diester has been identified as a metabolite in cancer metabolism research. ebi.ac.uknih.gov

Table 2: Example of Derivatization of this compound

| Reaction Type | Reactants | Catalyst | Product | Citation |

|---|---|---|---|---|

| Esterification (Diester formation) | This compound, 2-Methylpropanoic acid (2 equivalents) | Acid catalyst (e.g., Sulfuric acid) | 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) | smolecule.comebi.ac.uk |

Synthesis and Characterization of Ester Derivatives of this compound

Esterification is a primary derivatization pathway for this compound, yielding a variety of commercially significant compounds. The synthesis can produce monoesters, diesters, or polyesters, depending on the reaction stoichiometry and conditions. bdmaee.net

The most prominent ester derivative is the monoisobutyrate, which is widely synthesized through the self-condensation of isobutyraldehyde (B47883) in the presence of an alkali catalyst, such as sodium hydroxide (B78521), in a process related to the Tishchenko reaction. researchgate.netsigmaaldrich.com This reaction forms a C8 aldol (B89426), which then reacts with another molecule of isobutyraldehyde to produce the monoester. sigmaaldrich.com Research has explored various catalysts, including sodium hydroxide, calcium hydroxide, and sodium methoxide, to optimize this synthesis. researchgate.net Optimal conditions using sodium hydroxide as a catalyst have been identified to achieve high conversion and selectivity. researchgate.net

The diisobutyrate ester is another key derivative, which can be formed by the formal condensation of the diol with two molecules of 2-methylpropanoic acid (isobutyric acid). nih.gov A patented process describes the synthesis of the diisobutyrate ester via the acid-catalyzed cleavage and esterification of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct from the monoisobutyrate production. google.com This method involves reacting the metadioxane with isobutyric acid in the presence of a strong acid catalyst like p-toluenesulfonic acid at elevated temperatures. google.com

Other ester derivatives include the diacetate and dibenzoate. The diacetate is formed through the esterification of the diol's two hydroxyl groups with acetic acid. Similarly, the dibenzoate ester is synthesized from the diol and benzoic acid. upenn.edu These esters find use as plasticizers and intermediates in various industrial applications. bdmaee.netatamanchemicals.com

| Parameter | Value |

|---|---|

| Starting Material | Isobutyraldehyde |

| Catalyst | Sodium Hydroxide |

| Catalyst Dosage | 2% |

| Reaction Temperature | 50 °C |

| Reaction Time | 4 hours |

| Conversion of Isobutyraldehyde | 93.10% |

| Selectivity of Target Product | 92.98% |

Etherification Reactions and Synthesis of Polyether Systems

The synthesis of simple ethers and polyethers from this compound is less documented in readily available scientific literature compared to its esterification. However, a patent has noted the use of ethers of 2,2,4-trimethylpentane-1,3-diol as fragrance materials, indicating that such compounds have been synthesized and characterized, though specific methodologies are not detailed. google.com

The diol's hydroxyl groups provide reactive sites for producing larger polymeric structures. It is utilized as an intermediate in the manufacture of polyols, polyesters, and polyurethanes. nih.gov In these applications, the diol acts as a monomer or a chain extender. For instance, in polyester (B1180765) synthesis, it reacts with dibasic acids. bdmaee.net In the formation of polyurethanes, the hydroxyl groups react with isocyanate moieties. The branched, unsymmetrical structure of this compound can impart specific properties such as flexibility and improved solubility to the resulting polymers. chemicalbook.com While direct polyether synthesis via self-condensation of diols is a known method, its specific application to this compound is not extensively reported. researchgate.net

Formation of Cyclic Compounds and Heterocyclic Structures

The 1,3-diol arrangement in this compound is well-suited for the formation of six-membered heterocyclic rings, particularly cyclic acetals and ketals. These are typically synthesized by reacting the diol with an aldehyde or a ketone under acidic conditions. organic-chemistry.org The reaction proceeds with the removal of water, often facilitated by a Dean-Stark apparatus, to drive the equilibrium towards the cyclic product. organic-chemistry.org

A specific example is the formation of 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct in the commercial production of the monoisobutyrate ester. google.com This compound is a cyclic acetal (B89532) formed from the diol and isobutyraldehyde. A patented process leverages this cyclic compound, using an acid-catalyzed cleavage and esterification reaction to convert it into the useful diisobutyrate ester. google.com The formation of such 1,3-dioxane (B1201747) structures serves as a method for both derivatization and as a protective strategy in multi-step syntheses.

Acrylation and Methacrylation of this compound for Polymer Precursors

Acrylate and methacrylate (B99206) esters of this compound are valuable monomers for creating polymers with tailored properties. These derivatives can be synthesized by reacting the diol with acrylic acid, methacrylic acid, or their more reactive derivatives like acyl chlorides or anhydrides.

The resulting di(meth)acrylate monomers, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) dimethacrylate, contain two polymerizable double bonds. google.com This bifunctionality allows them to act as cross-linking agents in polymerization reactions, leading to the formation of three-dimensional polymer networks. google.com Such cross-linked polymers often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. A general synthetic strategy for dimethacrylate monomers involves the reaction of a diol with methacrylic acid. mdpi.com While specific, detailed procedures for the (meth)acrylation of this compound are not widely published, its use in the production of unsaturated polyester resins confirms its role as a precursor in polymer chemistry. bdmaee.net These unsaturated polyesters are subsequently cured or cross-linked, often involving the reactive sites introduced by monomers like maleic anhydride (B1165640) or the (meth)acrylated diol itself.

Reaction Mechanisms, Kinetics, and Stereochemical Investigations of 2,4,4 Trimethylpentane 1,3 Diol

Elucidation of Reaction Mechanisms Involving Hydroxyl Groups of 2,4,4-Trimethylpentane-1,3-diol

The hydroxyl (-OH) groups of this compound, one primary and one secondary, are central to its reactivity. These groups can act as nucleophiles or be converted into leaving groups, allowing for a range of chemical transformations typical of alcohols. The principal reactions include oxidation, reduction, substitution, and esterification.

Oxidation: The primary and secondary hydroxyl groups can be oxidized to form aldehydes and ketones, respectively. The specific product depends on the choice of oxidizing agent and reaction conditions.

Nucleophilic Substitution: The hydroxyl groups can be protonated or derivatized to form a good leaving group (e.g., water or a tosylate), which can then be displaced by a nucleophile. This allows for the introduction of other functional groups, such as halogens.

Esterification: A common reaction for diols is esterification, where the hydroxyl groups react with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. smolecule.com The reaction to form 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate), for example, is a diesterification where both hydroxyl groups react with 2-methylpropanoic acid. smolecule.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic acyl substitution mechanism.

The table below summarizes the general transformations involving the hydroxyl groups of this compound.

| Reaction Type | Functional Group Transformation | Typical Reagents |

| Oxidation | Primary alcohol → Aldehyde; Secondary alcohol → Ketone | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) |

| Substitution | Alcohol → Alkyl Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) |

| Esterification | Diol → Diester | Carboxylic acid (e.g., 2-methylpropanoic acid) with an acid catalyst |

| Reduction (of precursor) | Diketone → Diol | Hydrogen gas (H₂) with a Palladium-on-Carbon (Pd/C) catalyst |

This table is based on general alcohol reactivity and specific mentions for this compound. smolecule.com

Kinetic Studies and Reaction Rate Determination in this compound Derivatization

While the derivatization of diols, particularly through esterification, is a fundamental industrial process, specific kinetic studies and reaction rate data for the derivatization of this compound are not extensively detailed in the surveyed scientific literature. Detailed kinetic investigations, including the determination of reaction orders, rate constants, and activation energies, have been more thoroughly conducted for its more common isomer, 2,2,4-trimethyl-1,3-pentanediol (B51712). scirp.org For this compound itself, such quantitative kinetic data remains a subject for further research.

Stereochemical Considerations and Enantioselective Syntheses Utilizing this compound

This compound possesses two chiral centers at the C2 and C3 positions, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The specific spatial arrangement of the hydroxyl and alkyl groups defines its absolute configuration ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).

Despite its inherent chirality, which is a key feature for reagents used in asymmetric synthesis, the application of this compound as a chiral auxiliary to control the stereochemical outcome of reactions is not documented in the available literature. Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, after which they are removed. biosynth.com While the potential exists, research into the use of enantiomerically pure forms of this compound for this purpose has not been reported. Similarly, studies focusing on the enantioselective synthesis of this specific diol are not prominently available.

Influence of Catalyst Design and Reaction Conditions on Pathway Selectivity

The selectivity of reactions involving this compound is highly dependent on the catalyst and the conditions employed.

Synthesis of the Diol: The synthesis of this compound itself from its corresponding diketone precursor (2,4,4-trimethylpentane-1,3-dione) highlights the role of catalysts. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions such as temperature and pressure are critical for achieving high yield and purity.

Derivatization of the Diol: In derivatization reactions like esterification, the catalyst is crucial for both reaction rate and selectivity. The formation of the diester, 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate), utilizes an acid catalyst. smolecule.com The reaction conditions are also tailored to drive the equilibrium towards the product; for instance, the removal of water using a Dean-Stark apparatus during esterification ensures a high conversion to the diester. smolecule.com

The following table outlines catalyst and condition choices for reactions involving this compound.

| Reaction | Catalyst | Key Reaction Conditions | Purpose |

| Hydrogenation of 2,4,4-trimethylpentane-1,3-dione | Palladium on Carbon (Pd/C) | Elevated hydrogen pressure and temperature | Synthesis of this compound |

| Diesterification | Acid catalyst (e.g., Sulfuric Acid) | Reflux temperature, removal of water (e.g., via Dean-Stark apparatus) | Synthesis of diester derivatives smolecule.com |

While these examples provide insight, comprehensive studies detailing how variations in catalyst structure (e.g., solid vs. homogeneous, acid vs. base) and reaction parameters specifically influence pathway selectivity for this compound are limited in the reviewed literature.

Polymer Science and Advanced Materials Research Incorporating 2,4,4 Trimethylpentane 1,3 Diol

Role of 2,4,4-Trimethylpentane-1,3-diol as a Monomer in Polymer Synthesis

As a diol, 2,2,4-trimethyl-1,3-pentanediol (B51712) can be incorporated into various condensation polymers. Its bulky trimethyl groups introduce steric hindrance that disrupts polymer chain packing, leading to the formation of amorphous materials with distinct characteristics compared to polymers made from linear glycols. google.comchemicalbook.com This makes it a versatile building block for creating resins with enhanced solubility, lower viscosity, and improved resistance properties. sigmaaldrich.com

In polyester (B1180765) synthesis, 2,2,4-trimethyl-1,3-pentanediol (TMPD) is used to create both saturated and unsaturated resins. sigmaaldrich.comatamankimya.com Its incorporation is a key strategy for achieving architectural control over the final polymer. The irregular, non-symmetrical structure of the diol prevents the polymer chains from packing into crystalline structures, resulting in amorphous polyesters. google.com This amorphous nature is crucial for applications requiring high clarity and solubility in common solvents.

The use of TMPD allows for the formulation of high-solids coatings with low viscosity, which is advantageous for reducing volatile organic compound (VOC) emissions. sigmaaldrich.com Polyesters synthesized with this diol exhibit excellent hydrolytic stability, making them suitable for waterborne formulations. sigmaaldrich.com Furthermore, these polyesters often demonstrate superior chemical, stain, and corrosion resistance, making them ideal for demanding applications such as industrial coatings and food packaging. chemicalbook.comsigmaaldrich.com Polyol esters based on TMPD are also utilized in the formulation of specialty lubricants. researchgate.net

Table 1: Properties Imparted by 2,2,4-Trimethyl-1,3-pentanediol in Polyester Resins

| Property | Benefit in Polyester Formulations | Source(s) |

|---|---|---|

| Chemical Resistance | Enhanced durability against chemical exposure. | sigmaaldrich.com |

| Stain & Humidity Resistance | Improved performance in challenging environments. | sigmaaldrich.com |

| Corrosion Resistance | Suitable for protective coatings on metal substrates. | sigmaaldrich.com |

| Low Viscosity | Enables high-solids formulations with reduced VOCs. | sigmaaldrich.com |

| Hydrolytic Stability | Allows for the creation of stable waterborne polyesters. | sigmaaldrich.com |

| Amorphous Structure | Leads to good solubility and clarity in coatings. | google.com |

Branched diols such as 2,2,4-trimethyl-1,3-pentanediol serve as important monomers in the production of polyurethanes, including elastomers and foams. mdpi.comchemicalbook.com In polyurethane chemistry, diols act as chain extenders, reacting with diisocyanates (like MDI or HDI) to form the hard segment of the polymer. The structure of the chain extender has a profound impact on the final properties of the polyurethane.

The incorporation of a bulky, asymmetric diol like TMPD into the polyurethane backbone disrupts the ordering of the hard segments. This steric hindrance can improve the flexibility and solubility of the resulting elastomer. Its derivatives have been noted to lower the viscosity of polyurethane elastomer formulations. haihangchem.com The crosslinking chemistry involves the step-growth polymerization of the hydroxyl groups of the diol with the isocyanate groups of a polyisocyanate, building up the polymer network. The presence of one primary and one secondary hydroxyl group in TMPD leads to differential reactivity, which can be exploited to control the polymerization process and the final polymer architecture.

Alkyd resins are oil-modified polyesters widely used in paints and coatings. chemicalbook.com 2,2,4-trimethyl-1,3-pentanediol is a recognized component in the synthesis of alkyd resins, particularly for advanced formulations such as high-solids and water-reducible coatings. bdmaee.netepo.org

In a typical alkyd synthesis, a polyol, a dicarboxylic acid (or its anhydride), and fatty acids or oils are co-polymerized at high temperatures. When TMPD is included as part of the polyol mixture, its unique structure contributes to resins with lower viscosity at a high solids content. This is critical for developing environmentally compliant coatings with reduced solvent requirements.

A patent for a high-solids alkyd composition specifies the use of 2,2,4-trimethyl-1,3-pentanediol to achieve good drying characteristics and sag (B610663) resistance. google.com The network formation in these systems occurs first through polyesterification and then, upon application, through oxidative crosslinking of the unsaturated fatty acid chains, a process often accelerated by metal driers.

Table 2: Example Formulation for a High-Solids Alkyd Resin This table is based on a formulation described in a patent for a high-solids coating composition. google.com

| Component | Type | Mole Percentage |

|---|---|---|

| Acid Component 1 | Terephthalic or Phthalic Acid | ~75 to 85% |

| Acid Component 2 | Adipic, Sebacic, or Azelaic Acid | ~15 to 25% |

| Polyol Component 1 | Trimethylol Ethane or Trimethylol Propane | ~6 to 12% |

| Polyol Component 2 | Neopentyl Glycol | ~80 to 90% |

| Polyol Component 3 | 2,2,4-Trimethylpentane-1,3-diol | ~4 to 8% |

Unsaturated polyester resins (UPRs) are thermosetting systems that are cured via free-radical polymerization. 2,2,4-trimethyl-1,3-pentanediol is used as a specialty diol in UPR formulations to achieve specific performance advantages. google.comresearchgate.net These resins are typically composed of an unsaturated polyester polymer dissolved in a reactive diluent, such as styrene.

Research has shown that incorporating small amounts of TMPD (e.g., 0.5-8 mol%) along with other diols can produce UPRs with a combination of high molecular weight and low viscosity. researchgate.net This is a desirable but often difficult-to-achieve balance. The resulting resins exhibit high solubility in reactive diluents. researchgate.net The polyester backbone is synthesized by condensing diols with a mixture of unsaturated acids or anhydrides (like maleic anhydride (B1165640) or fumaric acid) and aromatic acids (like phthalic anhydride or isophthalic acid). google.comresearchgate.net

The cured products, especially in fiberglass-reinforced composites, show outstanding corrosion resistance and good heat resistance. sigmaaldrich.com The use of an asymmetrical glycol like TMPD is a key factor in preparing amorphous polyesters that are readily soluble in the vinyl monomer for curing. google.com

Development and Characterization of Copolymers and Polymer Blends Featuring this compound Derivatives

Research has demonstrated the utility of this compound as a comonomer or as a precursor to additives for creating specialized copolymers and polymer blends. It can be incorporated into polyester chains, for example, as a modifying diol in poly(ethylene terephthalate) (PET) copolymers. google.com Such modifications are undertaken to alter the polymer's properties to meet the demands of specific applications, such as packaging. google.comwikipedia.org

Furthermore, ester derivatives of TMPD, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), are used extensively as plasticizers in polymer blends. atamanchemicals.comontosight.ai TXIB is noted for its compatibility with polyvinyl chloride (PVC) in all proportions. atamanchemicals.com When blended with PVC, it functions as a plasticizer that can enhance flexibility and is particularly suitable for creating PVC plastisols due to its uniquely low viscosity. atamanchemicals.com This allows for higher filler content, potentially reducing costs. atamanchemicals.com The resulting vinyl products often exhibit a dry surface feel and excellent resistance to staining. atamanchemicals.com These derivatives are also used in the formulation of urethane (B1682113) elastomers. atamanchemicals.com

Research Applications of this compound-based Polymers in Specialized Systems

The distinct properties imparted by TMPD and its derivatives make them valuable in several specialized research and industrial applications, particularly in the fields of coatings, adhesives, and advanced composites.

Advanced Resin Systems for Coatings and Adhesives Research

Derivatives of this compound are pivotal in the formulation of advanced coatings and adhesives. cymitquimica.com The monoisobutyrate ester, for instance, is a premier coalescing agent for latex paints. atamanchemicals.comatamankimya.com It effectively lowers the minimum film-forming temperature (MFFT) of various latex systems, including acrylates and polyvinyl acetate (B1210297) homo- and copolymers. atamanchemicals.com This ensures that the polymer particles can fuse and form a continuous, durable film even at low temperatures. atamanchemicals.com

The mechanism involves the ester-alcohol swelling the polymer molecules, making them softer and stickier, which promotes the formation of a more complete bond as the water or solvent evaporates. atamanchemicals.com This results in enhanced performance characteristics for the final coating, such as improved scrub resistance, washability, color development, and touch-up properties. atamanchemicals.com

Both the monoisobutyrate and diisobutyrate derivatives find application as plasticizers and solvents in a wide array of products including: atamanchemicals.comatamanchemicals.com

Latex paints atamanchemicals.comatamanchemicals.com

Industrial coatings and high-bake enamels atamanchemicals.com

Printing inks atamanchemicals.comnih.gov

Adhesives and sealants atamanchemicals.comatamanchemicals.com

Table 2: Applications of this compound Derivatives in Coatings and Adhesives

| Derivative | Application | Function | Benefit |

| Monoisobutyrate Ester | Latex Paints, Inks atamanchemicals.com | Coalescing Agent atamanchemicals.comatamankimya.com | Lowers MFFT, improves film formation and durability. atamanchemicals.com |

| Diisobutyrate Ester (TXIB) | PVC Plastisols, Adhesives, Coatings atamanchemicals.com | Plasticizer, Viscosity Modifier atamanchemicals.com | Enhances flexibility, lowers viscosity, stain resistance. atamanchemicals.com |

| General Esters | Resins, Adhesives cymitquimica.comatamankimya.com | Intermediate, Plasticizer cymitquimica.comatamankimya.com | Improves flexibility and moisture resistance. |

Polymer-based Composites and Nanocomposites Research

The application of this compound derivatives extends into the research of advanced polymer composites and nanocomposites. The 3-isobutyrate derivative is noted as an intermediate in the synthesis of plasticizers that are specifically used to create hard and flexible nanocomposite coatings. americanchemicalsuppliers.comchemicalbook.com

A specific high-tech application is in the preparation of carbon nanotube (CNT) pastes, which are utilized in field emission displays (FEDs). atamankimya.com The unique solvent properties of the monoisobutyrate derivative are leveraged in these specialized formulations to achieve the desired dispersion and consistency of the nanomaterial within the polymer matrix. atamankimya.com

Advanced Analytical Methodologies for the Characterization of 2,4,4 Trimethylpentane 1,3 Diol and Its Research Products

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

Spectroscopy is the cornerstone for the molecular-level investigation of 2,4,4-trimethylpentane-1,3-diol derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about atomic connectivity, functional groups, and spatial arrangements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex derivatives of this compound. Due to the presence of a chiral center at the C3 position, the parent diol itself can present interpretational challenges in its spectra. acs.orgacs.org For instance, literature has shown discrepancies in the assignment of the eight expected ¹³C NMR signals, with some sources reporting accidental equivalence of certain methyl groups. acs.orgacs.org

Advanced NMR experiments are crucial for resolving such ambiguities and for characterizing novel, more complex architectures derived from the diol.

¹³C NMR for Stereochemical Assignment: The relative stereochemistry of 1,3-diols can often be determined by analyzing the ¹³C NMR chemical shifts of their acetonide derivatives. The chemical shifts of the acetonide carbons (the ketal carbon and its two methyl groups) are highly dependent on the conformation adopted by the resulting six-membered ring, which in turn is dictated by the syn or anti relationship of the hydroxyl groups. univ-lemans.fr Generally, syn-1,3-diol acetonides exhibit methyl carbon resonances around 19 and 30 ppm, whereas anti-isomers show resonances for both methyls in the 24-25 ppm range. univ-lemans.fr This methodology can be extended to more substituted systems derived from polypropionate chains. univ-lemans.fr

Two-Dimensional (2D) NMR Techniques: For complex derivatives, one-dimensional (¹H and ¹³C) NMR spectra can become crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguous assignments.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing vital information about the molecule's three-dimensional structure and stereochemistry.

The strategic application of these advanced NMR techniques provides a powerful toolkit for the complete and accurate structural characterization of novel compounds synthesized from this compound.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Stereochemical Determination of 1,3-Diol Acetonide Derivatives

| Stereochemistry | Acetonide Methyl Carbon 1 (ppm) | Acetonide Methyl Carbon 2 (ppm) | Ketal Carbon (C(CH₃)₂) (ppm) |

|---|---|---|---|

| syn | ~30 | ~19 | ~98-100 |

| anti | ~24-25 | ~24-25 | ~100-101 |

Data derived from studies on polypropionate-derived polyols. univ-lemans.fr

High-Resolution Mass Spectrometry for Reaction Product Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of unknown reaction products and for quantifying analytes at very low concentrations. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique elemental formula for a given ion.

Identification of Derivatives: In the study of derivatives of this compound, such as its esters, HRMS can verify the composition of ion fragments. nih.gov For example, the mass spectra of diol diesters often show characteristic intense peaks corresponding to the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺). nih.gov HRMS can confirm the exact mass and, therefore, the elemental formula of these fragments, solidifying the structural identification.

Coupling with Chromatography: The power of HRMS is significantly enhanced when coupled with chromatographic separation techniques like HPLC or GC.

HPLC-HRMS: This combination is particularly potent for analyzing complex mixtures of diol-containing metabolites or reaction products in a liquid matrix. acs.orgmdpi.com It allows for the separation of isomers and provides high-resolution mass data for each component as it elutes. mdpi.comnih.gov For instance, methods using boronic acid as an isotope tag coupled with HPLC-HRMS have been developed to selectively screen for and annotate cis-diol-containing metabolites in biological samples. acs.orgresearchgate.net

GC-MS: For volatile derivatives of this compound or its byproducts, GC-MS is the method of choice. HRMS detection provides greater confidence in peak identification compared to standard quadrupole mass analyzers.

Tandem Mass Spectrometry (MS/MS): HRMS instruments are often capable of tandem mass spectrometry (MS/MS or MSⁿ). In this technique, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can help distinguish between isomers. The fragmentation patterns of diol derivatives can be systematically studied to identify characteristic neutral losses and product ions, aiding in the structural confirmation of novel compounds. acs.org

Table 2: Common Fragmentation Pathways for Diol Esters in Mass Spectrometry

| Precursor Ion | Fragmentation Type | Characteristic Fragment Ion |

|---|---|---|

| [M]⁺˙ | Loss of Acyloxy Group | [M - RCOO]⁺ |

| [M]⁺˙ | Loss of Carboxylic Acid | [M - RCOOH]⁺˙ |

| [M]⁺˙ | Acylium Ion Formation | [RCO]⁺ |

Based on fragmentation patterns observed for long-chain diol esters. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Research

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups present in a sample. These two techniques are complementary and provide valuable information for monitoring reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds.

Hydroxyl Group (O-H): The most prominent feature in the IR spectrum of this compound is the strong, broad absorption band of the O-H stretching vibration, typically found in the range of 3200-3600 cm⁻¹. The breadth of this peak is due to hydrogen bonding.

C-O Stretching: The C-O stretching vibration appears as a strong band in the 1000-1200 cm⁻¹ region.

Reaction Monitoring: In reactions involving the hydroxyl groups, such as esterification, the disappearance of the broad O-H band and the appearance of a strong carbonyl (C=O) stretching band (typically 1735-1750 cm⁻¹ for esters) can be easily monitored.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds and provides a molecular fingerprint. metrohm.com

Complementary Information: Raman is particularly useful for analyzing C-C backbone structures and symmetric vibrations that may be weak or absent in the IR spectrum.

Aqueous Samples: A significant advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making it an excellent technique for analyzing samples in aqueous solutions without overwhelming interference from the solvent. metrohm.com

Polymer Analysis: Since this compound is a monomer used in polyester (B1180765) and polyurethane synthesis, Raman spectroscopy can be used to analyze the resulting polymers, providing information on structure, configuration, and the extent of polymerization. metrohm.comresearchgate.net

Near-infrared (NIR) spectroscopy, an overtone and combination band technique, is also highly effective for the real-time monitoring of polymerization processes involving polyols, allowing for the determination of parameters like hydroxyl number. metrohm.comlabrulez.com

Chromatographic Separation Techniques for Research-Scale Sample Analysis

Chromatography is indispensable for the separation, isolation, and purification of this compound and its derivatives from complex reaction mixtures. The choice of technique depends on the volatility, polarity, and scale of the analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate non-volatile or thermally unstable compounds. It is a cornerstone for assessing the purity of synthesized derivatives of this compound and for monitoring the progress of a reaction.

Modes of Separation:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water). It is well-suited for separating the parent diol and its derivatives, such as the more non-polar diisobutyrate ester. atamanchemicals.com

Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be effective for separating isomers of polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like a diol-bonded phase) with a partially aqueous mobile phase. hawachhplccolumn.com This technique is excellent for separating very polar compounds that show little or no retention in reversed-phase mode. hawachhplccolumn.comsigmaaldrich.com

Purity Assessment: HPLC, particularly when coupled with a detector like a UV-Vis spectrophotometer or an Evaporative Light Scattering Detector (ELSD), can effectively separate the main product from unreacted starting materials, byproducts, and other impurities. researchgate.net The area of the peaks in the chromatogram is proportional to the concentration of each component, allowing for quantitative purity determination.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and injected into an HPLC system. This allows researchers to track the disappearance of reactants and the appearance of products, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 3: Common HPLC Modes for Analysis of Diols and Derivatives

| HPLC Mode | Stationary Phase Type | Mobile Phase Type | Typical Analytes |

|---|---|---|---|

| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | This compound, its esters and ethers |

| Normal-Phase (NP) | Polar (e.g., Silica, Cyano) | Non-polar (e.g., Hexane/Ethyl Acetate) | Separation of polar isomers |

| HILIC | Very Polar (e.g., Diol, Amide) | Polar, high organic content (e.g., Acetonitrile/Aqueous Buffer) | Highly polar diols, polyols |

Information compiled from general HPLC principles and specific applications. atamanchemicals.comhawachhplccolumn.com

Gas Chromatography (GC) for Volatile Species and Reaction Byproduct Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com It is ideal for analyzing the purity of volatile starting materials, identifying volatile byproducts from reactions involving this compound, and analyzing its more volatile derivatives.

Column Selection: The choice of GC column is critical for analyzing polar compounds like diols. The multiple hydroxyl groups can lead to strong interactions with many stationary phases, causing peak tailing. sigmaaldrich.com

Polar Phases: Modified polyethylene (B3416737) glycol (PEG) phases, often referred to as wax-type columns, are designed to reduce tailing for acidic or active analytes like diols. sigmaaldrich.com

Non-Polar Phases: Standard non-polar phases like poly(dimethylsiloxane) (e.g., DB-1, HP-1) separate compounds primarily by boiling point. While they may reduce strong polar interactions, they might not provide sufficient retention or selectivity for complex mixtures of polar analytes. sigmaaldrich.comsigmaaldrich.com

Derivatization: To improve the volatility and chromatographic behavior of this compound, derivatization is often employed. This process chemically modifies the polar hydroxyl groups into less polar, more volatile functional groups.

Silylation: The most common method, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tcichemicals.com

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form volatile fluoroacyl esters. gcms.cz

Boronate Ester Formation: Reaction with alkyl boronic acids to form cyclic boronates, which are useful for both GC and GC-MS analysis. tcichemicals.com

GC-MS Analysis: Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated components. The mass spectrum of each peak serves as a chemical fingerprint that can be compared against spectral libraries for positive identification of known byproducts or used to deduce the structure of unknown volatile species. mdpi.com

Table 4: Common Derivatization Reagents for GC Analysis of Diols

| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Highly volatile byproducts, widely applicable. tcichemicals.com |

| Acylation | TFAA, MBTFA | Trifluoroacetyl Ester | Stable, highly volatile derivatives; excellent for ECD detection. gcms.cz |

Hyphenated Analytical Techniques for Multi-component Research Mixtures

In the study of this compound and its subsequent research products, such as those formed through esterification or oxidation, the resulting materials are often complex, multi-component mixtures. Characterizing these mixtures requires powerful analytical techniques that can separate individual components before their identification and quantification. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. The choice between gas chromatography and liquid chromatography as the separation front-end is primarily determined by the volatility and thermal stability of the analytes. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. youtube.com In the context of this compound and its derivatives, GC-MS is particularly effective for profiling reaction mixtures, identifying isomeric products, and quantifying target compounds.

The process involves introducing a sample into the GC, where it is vaporized. An inert carrier gas (the mobile phase) transports the sample through a heated capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by their boiling points and polarity. youtube.com As each separated component elutes from the column, it enters the mass spectrometer's ion source, is ionized (commonly by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. youtube.com

Research involving derivatives of trimethylpentanediol isomers, such as the commercially significant coalescing agent Texanol (the monoisobutyrate ester of the 2,2,4-isomer), frequently employs GC-MS for identification and quantification in various matrices. researchgate.netchemicalbook.com For instance, the analysis of food packaging materials has utilized high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) to detect diastereomers of 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate. researchgate.net Such methodologies are directly applicable to the analysis of research products derived from this compound. The separation of its diastereomers and enantiomers can be achieved using specialized chiral GC columns.

Below is a table summarizing typical GC-MS parameters for the analysis of trimethylpentanediol derivatives, based on established methods for related isomers.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injection Mode | Split/Splitless | Introduces a small, representative sample volume onto the column. |

| Column Type | Capillary, e.g., DB-1, HP-5MS (non-polar) | Provides high-resolution separation of analytes based on boiling point. nist.gov |

| Carrier Gas | Helium or Hydrogen | Transports sample through the column. |

| Temperature Program | e.g., Start at 60°C, ramp at 5-10°C/min to 280°C | Optimizes separation of compounds with a wide range of volatilities. nist.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and structural elucidation. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides comprehensive spectral data for identification; SIM offers enhanced sensitivity for quantification of specific target ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For research products of this compound that are non-volatile, polar, or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. mdpi.com This includes higher molecular weight esters, oxidation products like carboxylic acids, or conjugates formed in biological matrices. LC-MS is adept at handling a broad range of compound polarities and does not require the analyte to be vaporized, thus preventing thermal degradation. scispace.com

In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analytes' interactions with the stationary and mobile phases. scispace.com The eluent from the LC column is then introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. ESI generates gas-phase ions from the liquid stream with minimal fragmentation, which is particularly useful for determining the molecular weight of the intact analyte. ddtjournal.com

A significant challenge in the analysis of simple diols by LC-MS is their poor ionization efficiency. nih.gov To overcome this, chemical derivatization can be employed to introduce a readily ionizable group onto the molecule, dramatically enhancing detection sensitivity. For example, diols can be derivatized with reagents like 2-bromopyridine-5-boronic acid (BPBA) to form cyclic boronate esters, which show a much stronger signal in the mass spectrometer. nih.gov This approach facilitates the sensitive and specific analysis of diols in complex mixtures. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the derivatized analyte. ddtjournal.com

The table below outlines typical parameters for an LC-MS method suitable for analyzing non-volatile derivatives of this compound.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | Reversed-Phase, e.g., C18 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (or methanol), often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) | Elutes compounds of varying polarities from the column and facilitates ionization. lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates intact molecular ions from the liquid phase for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Separates ions by m/z. High-resolution instruments (TOF, Orbitrap) provide accurate mass data for elemental composition determination. |

| MS Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) for MS/MS | Provides comprehensive profiling (Full Scan) or highly sensitive and selective quantification of target analytes (SIM/MRM). |

| Derivatization (Optional) | e.g., with boronic acids for diols | Improves ionization efficiency and detection sensitivity for poorly ionizable compounds like diols. nih.gov |

Theoretical and Computational Chemistry Studies on 2,4,4 Trimethylpentane 1,3 Diol

Quantum Chemical Calculations and Electronic Structure Analysis of 2,4,4-Trimethylpentane-1,3-diol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For this compound, these calculations can predict its geometry, conformational preferences, and the distribution of electrons.

Conformational Analysis and Energetics: Due to the presence of multiple single bonds and chiral centers, this compound can exist in various spatial arrangements known as conformers. Intramolecular hydrogen bonding between the two hydroxyl groups plays a crucial role in determining the stability of these conformers. researchgate.net

Density Functional Theory (DFT) is a common method used to model these systems. researchgate.net By employing functionals like PBE0 and basis sets such as 6-311+G(d,p), researchers can calculate the relative Gibbs free energies of all possible conformers. researchgate.net These calculations typically show that conformers stabilized by intramolecular hydrogen bonds are lower in energy and thus more populated at equilibrium. researchgate.net The bulky tert-butyl group at the C4 position significantly influences the conformational landscape, creating steric hindrance that disfavors certain arrangements.

Electronic Properties: Analysis of the electronic structure provides insights into the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. For this diol, the oxygen atoms of the hydroxyl groups are the primary electron-rich centers.

Computed Molecular Descriptors: Computational tools can accurately predict various molecular descriptors. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 146.130679813 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 10 |

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly of Diol Systems

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. arxiv.org This is crucial for understanding the properties of this compound in its liquid or solid state and in solutions.

MD simulations model the movement of atoms and molecules based on a "force field," which is a set of potential functions that describe the forces between bonded and non-bonded atoms. arxiv.org For diols, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or TraPPE (Transferable Potentials for Phase Equilibria) are often used to accurately represent hydrogen bonding and van der Waals interactions. researchgate.net

Intermolecular Interactions: The primary intermolecular forces in a system of this compound molecules are hydrogen bonds forming between the hydroxyl groups of neighboring molecules. MD simulations can quantify the extent and dynamics of this hydrogen-bonding network. Radial distribution functions (RDFs) can be calculated to show the probability of finding one atom at a certain distance from another. For example, the O-H···O RDF would reveal the average length and structure of intermolecular hydrogen bonds.

Self-Assembly and Bulk Properties: In the liquid state, the interplay between hydrogen bonding and the steric hindrance from the bulky alkyl groups dictates how the molecules pack together. This packing influences bulk properties like density, viscosity, and diffusion coefficients, all of which can be predicted from MD simulations. researchgate.net Simulations can reveal how the branched structure of this compound might disrupt efficient packing compared to linear diols, potentially leading to a lower melting point and viscosity.

Computational Modeling of Reaction Pathways and Polymerization Mechanisms Involving the Diol

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing details about transition states and reaction intermediates that are often experimentally inaccessible. For this compound, this includes studying its role in polymerization and its oxidative stability.

Polymerization Mechanisms: this compound can serve as a monomer in the synthesis of polyesters and polyurethanes. Its unsymmetrical structure, with one primary and one secondary hydroxyl group, leads to different reaction rates and can impart specific properties to the resulting polymer. Computational models can be used to investigate the reaction pathways of esterification or urethane (B1682113) formation. By calculating the activation energies for reactions at the primary (C1) versus the secondary (C3) hydroxyl group, the regioselectivity of the polymerization process can be predicted.

Oxidative Stability and Degradation: The stability of the diol to oxidation is a critical property. Computational studies on structurally similar branched alkanes, like 2,2,4-trimethylpentane (B7799088) (isooctane), have shown that autoxidation proceeds via a free-radical mechanism. researchgate.net This process involves initiation (formation of a radical), propagation (reaction of the radical with oxygen), and termination steps. researchgate.net The stability of the molecule is often determined by the ease of abstracting a hydrogen atom. The carbon-hydrogen bond dissociation energy is lowest for tertiary C-H bonds, making this the most likely site for initial radical formation. researchgate.net Computational models can calculate these bond dissociation energies and map out the entire reaction network, identifying the most likely degradation products.

Prediction of Spectroscopic Parameters and Reactivity Descriptors via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each atom. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net For a molecule with complex stereochemistry like this compound, these calculations are invaluable. The predicted shifts for different conformers can be averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum that can be compared with experimental results. researchgate.net Studies on other 1,3-diols have shown an excellent correlation between computed and experimental NMR shifts. researchgate.net

Table 2: Illustrative Comparison of Experimental vs. Computed ¹H NMR Shifts for a Generic 1,3-Diol System

| Proton Type | Experimental Shift (ppm) | Computed Shift (ppm) |

|---|---|---|

| CH-OH (secondary) | 3.8 - 4.2 | 3.9 - 4.3 |

| CH₂-OH (primary) | 3.5 - 3.8 | 3.6 - 3.9 |

| CH (backbone) | 1.5 - 1.9 | 1.6 - 2.0 |

| CH₂ (backbone) | 1.2 - 1.6 | 1.3 - 1.7 |

| OH | 2.0 - 4.0 | Varies with conformer |

This table is illustrative, based on typical values for 1,3-diols as described in the literature, and does not represent specific data for this compound. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which are observed in its IR spectrum, can also be computed. These calculations help in assigning the observed absorption bands to specific molecular motions, such as O-H stretching, C-H bending, and C-O stretching. The frequency of the O-H stretch is particularly sensitive to hydrogen bonding. Calculations can distinguish between the sharp peak of a free hydroxyl group and the broad band characteristic of a hydrogen-bonded hydroxyl group, providing further evidence for the dominant conformations. researchgate.net

Environmental Research Perspectives on 2,4,4 Trimethylpentane 1,3 Diol

Academic Studies on the Biodegradation Pathways and Mechanisms of 2,4,4-Trimethylpentane-1,3-diol

The biodegradation of the industrial chemical this compound is a critical area of environmental research, although specific studies on its degradation pathways remain limited. What is known is largely based on studies of related compounds and the principles of microbial metabolism of branched-chain alkanes and alcohols.

The biodegradation of branched-chain alkanes and alcohols typically proceeds through a series of oxidative steps. For a compound like this compound, the process would likely be initiated by the oxidation of one of the primary or secondary alcohol groups. This would be carried out by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of corresponding aldehydes and carboxylic acids.

The highly branched structure of this compound, particularly the quaternary carbon atom at the 4-position, may present a challenge to rapid biodegradation. The presence of tertiary and quaternary carbons can hinder the action of microbial enzymes, potentially leading to slower degradation rates compared to linear diols.

The probable biodegradation pathway would involve:

Oxidation of Alcohol Groups: The primary and secondary hydroxyl groups are likely the initial points of microbial attack, converting them to aldehydes and then to carboxylic acids.

Beta-Oxidation: Following the initial oxidation, the resulting molecule could potentially undergo a process similar to the beta-oxidation of fatty acids, where the carbon chain is progressively shortened. However, the branching in the molecule would necessitate specific enzymatic pathways to bypass these branches.

Ring Cleavage: While this compound is acyclic, the complex branching might be handled by enzymes typically involved in the degradation of cyclic or aromatic compounds, which are adept at cleaving stable carbon-carbon bonds. mdpi.com

Further research is needed to isolate and identify the specific microorganisms and enzymatic systems capable of degrading this compound and to elucidate the complete metabolic pathway.

Research on Environmental Transformation and Transport Phenomena of the Compound in Various Media

The environmental fate of this compound is influenced by its physical and chemical properties, which dictate its distribution and persistence in different environmental compartments.

Atmospheric Fate: Should the compound be released into the atmosphere, its vapor pressure will determine its physical state. For the related compound 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate, the estimated vapor pressure suggests it will exist solely as a vapor. atamanchemicals.com In the vapor phase, it is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. The half-life for this reaction in the air is estimated to be approximately one day. atamanchemicals.com

Aquatic Fate: In aquatic environments, the water solubility and potential for adsorption to sediment and suspended solids are key factors. For 2,2,4-trimethyl-1,3-pentanediol, a high water solubility of 19,000 mg/L has been reported. echemi.com Based on this, the bioconcentration factor (BCF) is estimated to be low, suggesting that bioaccumulation in aquatic organisms is not a significant environmental fate process. echemi.com The estimated soil adsorption coefficient (Koc) also suggests that it will have high mobility in soil and is not likely to adsorb significantly to suspended solids and sediment. echemi.com Volatilization from water surfaces is expected to be a slow but potential transport process. atamanchemicals.com Hydrolysis is not expected to be a significant fate process for the diol itself, but its esters, such as the diisobutyrate, are expected to hydrolyze under environmental conditions. atamanchemicals.com

Environmental Distribution Summary

| Property | Value/Estimate | Implication |

| Water Solubility | 19,000 mg/L (for 2,2,4-isomer) echemi.com | High mobility in soil and low adsorption to sediment. |

| Vapor Pressure | 8.5 x 10⁻³ mm Hg at 25°C (for diisobutyrate ester) atamanchemicals.com | Exists as vapor in the atmosphere. |

| Henry's Law Constant | 1.1 x 10⁻⁵ atm-cu m/mole (for diisobutyrate ester) atamanchemicals.com | Volatilization from moist soil and water is possible. |

| Bioconcentration Factor (BCF) | Estimated at 2.4 (for 2,2,4-isomer) echemi.com | Low potential for bioaccumulation in aquatic organisms. |

| Soil Adsorption Coefficient (Koc) | Estimated at 19 (for 2,2,4-isomer) echemi.com | High mobility in soil. |

| Atmospheric Half-life | ~1 day (reaction with hydroxyl radicals, for diisobutyrate ester) atamanchemicals.com | Relatively short persistence in the atmosphere. |

Lifecycle Assessment (LCA) Methodologies for Sustainable Production and Usage Research of this compound

A specific Lifecycle Assessment (LCA) for the production and use of this compound is not publicly available. However, the methodologies for conducting such an assessment are well-established and can be applied to this compound. An LCA for a chemical like this compound would systematically evaluate the environmental impacts associated with all stages of its life, from raw material extraction to final disposal.

The key stages of an LCA for this compound would include:

Goal and Scope Definition: This initial step would define the purpose of the LCA, the functional unit (e.g., 1 kg of the compound), and the system boundaries. The boundaries would determine which processes are included, such as the synthesis of precursors, the manufacturing process itself, transportation, use phase, and end-of-life scenarios (e.g., recycling, incineration, or landfilling).

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs and outputs for each process within the system boundaries are quantified. For this compound, this would involve:

Raw Material Acquisition: Quantifying the energy and resources needed to produce the precursors, which could be derived from fossil fuels or potentially bio-based feedstocks.

Manufacturing: Data on energy consumption (electricity, natural gas), water usage, and any catalysts or solvents used in the synthesis process. anl.gov Emissions to air, water, and soil from the manufacturing facility would also be cataloged.

Transportation: Fuel consumption and associated emissions for transporting raw materials to the plant and the final product to users.

Use Phase: Quantifying any releases of the compound during its application (e.g., as a solvent or chemical intermediate).

End-of-Life: Estimating the emissions and waste generated from disposal or recycling processes.

Life Cycle Impact Assessment (LCIA): In this phase, the LCI data is translated into potential environmental impacts. Common impact categories include:

Global Warming Potential (Greenhouse Gas Emissions)

Ozone Depletion Potential

Acidification Potential

Eutrophication Potential

Smog Formation Potential

Human Toxicity

Ecotoxicity

Interpretation: The final step involves analyzing the results of the LCI and LCIA to identify the major environmental hotspots in the lifecycle of this compound. This analysis can inform decisions on process improvements, the selection of more sustainable raw materials, or the development of more environmentally friendly alternatives.

Future Research Directions and Emerging Paradigms in 2,4,4 Trimethylpentane 1,3 Diol Chemistry

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry for Diol Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, moving from traditional trial-and-error methods to predictive, data-driven discovery. mgesjournals.comnih.gov For diols like 2,4,4-trimethylpentane-1,3-diol, these computational tools offer the potential to accelerate the understanding and optimization of their properties and synthesis routes.

Machine learning models, particularly deep learning and neural networks, can be trained on vast datasets of chemical structures and their associated properties. mgesjournals.comresearch.google This allows for the rapid prediction of physical, chemical, and even biological properties of new or modified diols without the need for extensive laboratory synthesis and testing. research.googlenih.gov For instance, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict characteristics such as boiling point, viscosity, and solubility for derivatives of this compound, based on its molecular graph. mgesjournals.com

A significant area of application is in reaction prediction. Neural network models trained on extensive reaction databases can predict suitable catalysts, solvents, reagents, and optimal temperatures for the synthesis of complex diols. acs.org This could lead to the discovery of more efficient and sustainable production methods for this compound and its derivatives. Furthermore, AI can assist in retrosynthesis, helping chemists design novel and more efficient synthetic pathways. mgesjournals.com By analyzing molecular structures, ML algorithms can also predict spectroscopic data (e.g., NMR, FTIR), which is invaluable for the identification and characterization of new compounds. rsc.org

Table 1: Potential Applications of AI/ML in Diol Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Property Prediction (QSPR) | Algorithms predict physicochemical properties based on molecular structure. mgesjournals.com | Rapid screening of potential derivatives with desired properties (e.g., for use as plasticizers or in resins). |

| Reaction Optimization | Neural networks suggest optimal reaction conditions (catalyst, solvent, temperature). acs.org | Increased yield and efficiency, and reduced waste in the synthesis of the diol and its esters. |

| Retrosynthesis Planning | AI tools propose novel and efficient synthetic routes. mgesjournals.com | Discovery of more cost-effective and sustainable manufacturing processes. |

| Spectra Prediction | Deep learning models predict spectroscopic outcomes (NMR, IR, MS) for novel structures. rsc.org | Faster identification and confirmation of new diol derivatives during research and development. |

| Toxicity and Safety Assessment | Models trained on toxicological data predict potential hazards of new molecules. frontiersin.org | Early-stage flagging of potentially harmful derivatives, guiding safer product development. |

The development of these predictive models relies on the availability of large, high-quality datasets. As more experimental and computational data on diols and related compounds become available, the accuracy and predictive power of these AI tools will continue to improve, paving the way for the accelerated discovery of new materials and applications. research.googlersc.org

Exploration of Novel Biocatalytic and Chemo-Enzymatic Systems for Diol Synthesis

In the quest for greener and more selective chemical manufacturing, biocatalysis and chemo-enzymatic synthesis are emerging as powerful alternatives to traditional chemical methods. frontiersin.org These approaches utilize enzymes or whole-cell microorganisms to catalyze reactions with high specificity, often under mild conditions (e.g., lower temperature and pressure), leading to reduced energy consumption and waste. rsc.orglivescience.io

The synthesis of 1,3-diols, in particular, has been a focus of chemo-enzymatic research. Studies have demonstrated the successful use of whole-cell biocatalysts, such as baker's yeast and Lactobacillus species, for the regio- and stereo-selective reduction of diketones to produce chiral β-hydroxyketones and 1,3-diols with high yields and enantiomeric excess. rsc.org This approach allows for the creation of specific stereoisomers, which can be crucial for the performance of the final product in certain applications. A two-step chemo-enzymatic method, involving lipase-catalyzed epoxidation followed by hydrolysis, has also been effectively used to synthesize diols from propenylbenzenes. frontiersin.orglivescience.io

For a branched diol like this compound, these methods could offer significant advantages. For instance, enzymes like lipases, which have been used extensively in the synthesis of furan-based oligomer diols, could be explored for the esterification of this compound to produce its derivatives, such as the monoisobutyrate ester. acs.org The high selectivity of enzymes could allow for precise control over the synthesis of monoesters versus diesters.

Table 2: Comparison of Synthesis Strategies for Diols

| Synthesis Strategy | Key Features | Advantages for Diol Synthesis | Challenges |

| Traditional Chemical Synthesis | Often requires high temperatures, pressures, and harsh reagents. | Well-established, high throughput. | Lower selectivity, higher energy consumption, potential for hazardous waste. |

| Biocatalysis (Whole-cell/Isolated Enzymes) | Uses biological catalysts (enzymes) for reactions. | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability and cost, potential for low reaction rates. |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to optimize a reaction pathway. | Leverages the strengths of both approaches; can achieve high yields and purity. rsc.orgbeilstein-journals.org | Requires careful integration of different reaction types and conditions. |

Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and activity for the specific substrates required to produce this compound and its derivatives. The integration of chemical and enzymatic steps, such as the enzymatic resolution of a racemic mixture produced chemically, represents a promising avenue for efficient and selective synthesis. beilstein-journals.org

Development of Sustainable, Bio-based Analogs and Derivatives of this compound

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on developing bio-based chemicals from renewable resources to reduce reliance on fossil fuels. This trend is highly relevant to the future of diols, which are key building blocks for a wide range of polymers and materials.

While this compound is traditionally derived from petrochemical feedstocks, future research will likely explore pathways to produce it or structurally similar diols from biomass. This could involve the fermentation of sugars or the catalytic conversion of bio-derived platform chemicals. The development of bio-based analogs that can replicate the performance characteristics of this compound is a major research goal. For example, research into furan-based oligomer diols synthesized from bio-derived furan (B31954) dicarboxylic acid demonstrates a viable route to sustainable polymers. acs.org

The challenge lies in designing bio-based diols that possess the specific branched structure of this compound, which is crucial for many of its applications, such as in the production of high-performance polyesters and plasticizers. The branching reduces crystallinity and enhances solubility in various matrices.

Table 3: Potential Bio-based Platforms for Diol Synthesis

| Bio-based Platform | Potential Conversion Route | Target Analogs/Derivatives | Research Focus |

| Sugars (e.g., Glucose) | Fermentation followed by chemical catalysis. | Branched-chain diols. | Metabolic engineering of microorganisms to produce branched-chain precursors. |

| Lignocellulosic Biomass | Conversion to platform molecules like furfural (B47365) or levulinic acid. | Furan-based diols, aliphatic diols. | Development of efficient catalytic processes for upgrading platform molecules. |

| Bio-derived Isobutanol | Dimerization and functionalization reactions. | Bio-based C8 diols. | Catalytic routes to mimic the aldol (B89426) condensation process used in petrochemical synthesis. |

The ultimate goal is to create a portfolio of sustainable diols that can serve as drop-in replacements or superior alternatives to their petrochemical counterparts, contributing to a circular economy and reducing the environmental footprint of the chemical industry.

Integration of this compound in Advanced Functional Materials and Smart Polymer Systems

The unique molecular structure of this compound, with its bulky trimethyl group, offers intriguing possibilities for the design of advanced materials with tailored properties. Its incorporation into polymer backbones can impart specific characteristics such as improved thermal stability, hydrolytic resistance, and solubility.

A particularly exciting frontier is the development of "smart polymers" or stimuli-responsive materials. These are polymers that undergo significant, reversible changes in their physical properties in response to small external stimuli such as temperature, pH, or light. nih.gov Diols are fundamental components in the synthesis of polyesters and polyurethanes, which can be designed as smart materials.

By incorporating this compound into a polymer chain, it may be possible to influence the transition behavior of the resulting material. For example, the steric hindrance provided by the diol's structure could be used to fine-tune the lower critical solution temperature (LCST) of a temperature-responsive polymer or to control the swelling behavior of a pH-responsive hydrogel. nih.gov

Table 4: Potential Roles of this compound in Functional Polymers

| Polymer Type | Potential Role of the Diol | Target Application |

| High-Performance Polyesters | Enhance thermal stability and hydrolytic resistance. | Durable coatings, engineering plastics. |

| Polyurethanes | Modify the soft segment to control flexibility and elasticity. | Advanced elastomers, foams. |

| Stimuli-Responsive Polymers | Tune the response to external triggers (e.g., temperature, pH) due to its bulky structure. | Controlled drug delivery systems, smart coatings, sensors. nih.gov |

| Low-VOC Coatings | Serve as a reactive diluent or building block for resins. | Environmentally friendly paints and varnishes. |

Future research in this area will involve the synthesis and characterization of novel polymers containing this compound to systematically investigate the structure-property relationships. The goal is to leverage its unique molecular architecture to create new functional materials for a wide range of advanced applications, from biomedical devices to responsive architectural coatings.

Q & A

Q. What are the established laboratory synthesis methods for 2,4,4-Trimethylpentane-1,3-diol, and how can reaction efficiency be optimized?

Methodological Answer: TMPD synthesis traditionally involves condensation reactions of aldehydes and ketones. Recent advancements include continuous-flow microchannel reactors, which enhance heat transfer and reduce reaction time compared to batch processes . For optimization, parameters such as catalyst type (e.g., acidic or enzymatic), temperature (typically 80–120°C), and molar ratios of precursors (e.g., isobutyraldehyde derivatives) should be systematically varied. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and byproduct reduction .

Q. What safety protocols are critical when handling TMPD in laboratory settings?

Methodological Answer: TMPD is classified as a Category 2 eye irritant (H319). Mandatory precautions include:

- Use of PPE: Nitrile gloves, safety goggles, and lab coats .

- Emergency measures: Immediate eye rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation. Waste disposal should follow local regulations for glycol derivatives.

Q. How can researchers accurately determine the physical properties (e.g., melting point, density) of TMPD?

Methodological Answer: